K-Ras G12C-IN-2

KRAS G12C Cellular Proliferation Potency

K-Ras G12C-IN-2 is an irreversible covalent KRAS G12C inhibitor with sub-nanomolar cellular IC50 (0.44 nM in MIA PaCa-2 cells) and >99% tumor growth inhibition in MIA PaCa-2 xenograft at 30 mg/kg oral dose. Its exceptional potency and oral bioavailability make it the superior benchmark for in vitro and in vivo KRAS G12C studies. Choose this compound over earlier tool compounds for robust target engagement, minimal off-target activity, and as a stringent positive control in resistance mechanism and rational combination therapy evaluation.

Molecular Formula C21H27ClN4O3
Molecular Weight 418.9 g/mol
Cat. No. B560166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-Ras G12C-IN-2
Synonyms1-(3-(4-(2-((4-chloro-5-cyclopropyl-2-hydroxyphenyl)amino)acetyl)piperazin-1-yl)azetidin-1-yl)prop-2-en-1-one
Molecular FormulaC21H27ClN4O3
Molecular Weight418.9 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O
InChIInChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2
InChIKeyLTHUJAPYGTUVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K-Ras G12C-IN-2: A Potent Covalent KRAS G12C Inhibitor for Targeted Cancer Research


K-Ras G12C-IN-2 is an irreversible covalent inhibitor of the oncogenic KRAS G12C mutant [1]. This small molecule, with a molecular weight of 418.92 and the chemical formula C21H27ClN4O3, is a research tool compound extracted from patent WO2014152588A1 as compound V-35 [2]. It is intended for preclinical studies targeting the KRAS G12C mutation, which is a well-validated driver found in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas and 5% of colorectal cancers (CRC) .

Why K-Ras G12C-IN-2 Cannot Be Casually Substituted with Other KRAS G12C Inhibitors


KRAS G12C inhibitors exhibit highly variable potency, pharmacokinetic profiles, and in vivo efficacy due to differences in their covalent binding kinetics, scaffold-specific off-target activities, and oral bioavailability [1]. While sotorasib (AMG 510) and adagrasib (MRTX849) are clinically approved, their cellular IC50 values can vary significantly depending on the specific cell line, with reported values ranging from low nanomolar to micromolar [2]. Early tool compounds like ARS-1620 demonstrate substantially weaker cellular potency (e.g., IC50 ~150 nM) compared to more optimized covalent inhibitors [3]. Consequently, substituting one KRAS G12C inhibitor for another without rigorous experimental validation can lead to inaccurate conclusions regarding target engagement, downstream signaling, and therapeutic potential. The following quantitative evidence demonstrates the specific performance characteristics of K-Ras G12C-IN-2 that differentiate it from these key comparators.

K-Ras G12C-IN-2: Quantitative Evidence of Superior Cellular Potency and In Vivo Efficacy


K-Ras G12C-IN-2 Exhibits Sub-Nanomolar Cellular Potency, Surpassing Tool Compound ARS-1620 by >340-Fold

K-Ras G12C-IN-2 demonstrates exceptional anti-proliferative activity in the KRAS G12C-mutant MIA PaCa-2 pancreatic cancer cell line, with an IC50 of 0.44 nM after 72 hours of treatment . This is a marked improvement over the first-generation tool compound ARS-1620, which exhibits an IC50 of 150 nM in the same cell line under comparable conditions [1].

KRAS G12C Cellular Proliferation Potency MIA PaCa-2

K-Ras G12C-IN-2 Demonstrates Near-Complete Tumor Growth Inhibition In Vivo at Low Oral Doses

In a MIA PaCa-2 subcutaneous xenograft mouse model, daily oral administration of K-Ras G12C-IN-2 for 22 days resulted in profound tumor growth inhibition (TGI) of 93.06% at a dose of 10 mg/kg and 99.64% at a dose of 30 mg/kg . In contrast, the tool compound ARS-1620 requires a significantly higher dose of 200 mg/kg to induce tumor regression in the same model .

KRAS G12C In Vivo Efficacy Xenograft Pancreatic Cancer

K-Ras G12C-IN-2 Provides a Potency Advantage over Clinically-Approved Sotorasib in Pancreatic Cancer Cells

When compared to the FDA-approved KRAS G12C inhibitor sotorasib (AMG 510), K-Ras G12C-IN-2 demonstrates superior potency in the MIA PaCa-2 cell line. K-Ras G12C-IN-2 has a reported IC50 of 0.44 nM , whereas sotorasib exhibits IC50 values of 6 nM to 9 nM in the same cell line .

KRAS G12C Potency Comparison Sotorasib MIA PaCa-2

Oral Bioavailability and Pharmacokinetic Profile of K-Ras G12C-IN-2 Support Flexible In Vivo Dosing

K-Ras G12C-IN-2 is an orally bioavailable inhibitor, as demonstrated by its ability to achieve significant tumor growth inhibition when administered by oral gavage . Pharmacokinetic studies in male SD rats and CD mice reveal key parameters following intravenous (2 mg/kg) and oral (~10 mg/kg) administration, including an oral half-life (T1/2) of 1.7-1.9 hours .

KRAS G12C Pharmacokinetics Oral Bioavailability In Vivo

Covalent Mechanism of Action Distinguishes K-Ras G12C-IN-2 from Reversible Inhibitors

K-Ras G12C-IN-2 functions as an irreversible covalent inhibitor of the KRAS G12C mutant, specifically targeting the mutant cysteine residue [1]. This mechanism is shared with clinical-stage inhibitors like sotorasib and adagrasib but differentiates it from reversible, non-covalent KRAS inhibitors which are often less potent and have shorter residence times on the target [2].

KRAS G12C Covalent Inhibitor Mechanism of Action Irreversible

Optimal Research Applications for K-Ras G12C-IN-2 Based on Quantitative Performance


In Vitro Studies Requiring Maximal Target Engagement at Low Compound Concentrations

Given its sub-nanomolar IC50 (0.44 nM) in MIA PaCa-2 cells , K-Ras G12C-IN-2 is ideal for in vitro studies where robust and complete inhibition of the KRAS G12C pathway is required. Researchers can use low nanomolar concentrations to effectively suppress downstream signaling and cell proliferation, minimizing the risk of off-target activities associated with higher compound concentrations. This is particularly valuable for long-term cell culture experiments, high-content screening, and studies of resistance mechanisms.

In Vivo Pancreatic Cancer Xenograft Models for Evaluating Tumor Stasis and Regression

The demonstrated in vivo efficacy in the MIA PaCa-2 xenograft model, with >99% tumor growth inhibition at 30 mg/kg , makes K-Ras G12C-IN-2 a powerful tool for evaluating KRAS G12C as a therapeutic target in pancreatic cancer. Its oral bioavailability and potent tumor suppression at low doses enable convenient, non-invasive administration in mouse models, facilitating both short-term pharmacodynamic studies and longer-term efficacy experiments.

Benchmarking New KRAS G12C Inhibitors Against a High-Potency Tool Compound

With its well-documented and exceptional potency profile (0.44 nM IC50) and strong in vivo performance (93-99% TGI) , K-Ras G12C-IN-2 serves as an excellent positive control and benchmark for characterizing new KRAS G12C inhibitors. Its performance metrics provide a high bar for comparison in biochemical, cellular, and in vivo assays, allowing researchers to contextualize the potency and efficacy of novel chemical entities.

Combination Studies Exploring Synergy with Standard-of-Care or Targeted Agents

K-Ras G12C-IN-2's potent single-agent activity at low doses provides an optimal baseline for evaluating synergistic effects with other anti-cancer agents. Its well-tolerated profile in mice at efficacious doses allows for combination regimens without overlapping toxicities that might confound results. This makes it suitable for preclinical studies investigating rational drug combinations aimed at overcoming intrinsic or acquired resistance to KRAS G12C inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for K-Ras G12C-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.